Behavioral Inactivity and NMDA Receptor Selectivity: PCC vs. PCP and m-Amino-PCP
PCC is behaviorally inactive and does not significantly alter NMDA receptor function, in stark contrast to the dissociative anesthetic PCP and its active analog m-amino-PCP. Electrophysiological studies on rat hippocampal neurons using outside-out patch-clamp techniques demonstrate that while PCP and m-amino-PCP at 2.5–10 μM greatly reduce NMDA-activated ion channel opening frequency and duration, PCC at concentrations ≥220 μM leaves NMDA-activated currents relatively unaltered [1]. In behavioral tests, PCP and m-amino-PCP produced marked behavioral effects in a spatial alternation performance assay in rats, whereas PCC and m-nitro-PCP were behaviorally inactive [2].
| Evidence Dimension | NMDA receptor antagonism and behavioral activity |
|---|---|
| Target Compound Data | PCC: ≥220 μM — no significant alteration of NMDA-activated currents; behaviorally inactive in rat spatial alternation task |
| Comparator Or Baseline | PCP: 2.5–10 μM — greatly reduces NMDA channel opening frequency/duration; behaviorally active; m-amino-PCP: 2.5–10 μM — similar NMDA block; behaviorally active |
| Quantified Difference | PCC requires >88-fold higher concentration to produce any NMDA receptor effect compared to PCP's active concentration range (≥220 μM vs. 2.5 μM); PCC shows no behavioral activity, whereas PCP and m-amino-PCP are potent behavior modifiers |
| Conditions | Outside-out patch-clamp recordings from rat hippocampal neurons; NMDA (5–15 μM) applied; PCP/m-amino-PCP (2.5–10 μM) vs. PCC (≥220 μM) [1]; spatial alternation performance in rats [2] |
Why This Matters
This selectivity profile defines PCC as an essential negative control and analytical reference material in NMDA receptor pharmacology research and forensic toxicology, ensuring that observed PCP-like effects in samples are attributable to PCP or active analogs rather than synthetic impurities.
- [1] Ramoa AS, Albuquerque EX. Phencyclidine and some of its analogues have distinct effects on NMDA receptors of rat hippocampal neurons. FEBS Lett. 1988;235(1-2):156-162. View Source
- [2] Albuquerque EX, Aguayo LG, Warnick JE, et al. Interactions of phencyclidine with ion channels of nerve and muscle: behavioral implications. Fed Proc. 1983;42(9):2584-2589. View Source
